2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide
Overview
Description
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound known for its significant biological activities. This compound is part of the indole derivative family, which is known for its diverse pharmacological properties. It has been isolated from natural sources and synthesized for various research purposes, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide involves multiple steps, typically starting with the preparation of the indole core. Common methods for synthesizing indole derivatives include the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups onto the indole ring .
Scientific Research Applications
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It has been found to exert its effects by increasing apoptosis in cancer cells, which is a process of programmed cell death. This is achieved through the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anti-cancer properties.
2-oxo-1,2-dihydroquinoline: Another compound with significant biological activities.
Uniqueness
What sets 2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide apart is its unique structure, which combines the indole core with a tetrahydronaphthalene moiety. This structural combination enhances its biological activity and makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[3-hydroxy-2-oxo-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c21-17(23)11-22-16-8-4-3-7-14(16)20(26,19(22)25)15-10-9-12-5-1-2-6-13(12)18(15)24/h1-8,15,26H,9-11H2,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSGWSWSKKYRHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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